2-Iodo-5-methoxypyrimidine

Catalog No.
S12756180
CAS No.
M.F
C5H5IN2O
M. Wt
236.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-5-methoxypyrimidine

Product Name

2-Iodo-5-methoxypyrimidine

IUPAC Name

2-iodo-5-methoxypyrimidine

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

InChI

InChI=1S/C5H5IN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3

InChI Key

XZNIEBQWRZQSSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)I

2-Iodo-5-methoxypyrimidine (CAS 1261783-95-2) is a specialized heterocyclic building block characterized by a kinetically labile C2-iodine atom paired with an electron-donating C5-methoxy group. In pharmaceutical and materials synthesis, pyrimidines are foundational scaffolds, but their functionalization is heavily dependent on ring electronics. The 5-methoxy moiety increases the electron density of the pyrimidine core via resonance (+M effect), which typically suppresses electrophilicity and hinders standard cross-coupling or nucleophilic aromatic substitution (SNAr) at the 2-position. By incorporating an iodine atom—the most reactive of the stable halogens for oxidative addition—this compound overcomes the electronic deactivation caused by the methoxy group. It serves as a premium precursor for mild-condition Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as rapid metal-halogen exchange protocols, ensuring high yields where lighter halogen analogs fail [1].

Research Fit

Halogenated pyrimidine building block with C2-iodo reactivity for palladium-catalyzed cross-coupling reactions.
5-Methoxy group tunes electronic environment, supporting nucleophilic aromatic substitution (SNAr) pathways.
Supplied at defined purity grades to support reaction reproducibility in library synthesis.

Substituting 2-iodo-5-methoxypyrimidine with the cheaper and more common 2-chloro-5-methoxypyrimidine or 2-bromo-5-methoxypyrimidine often leads to process failures when coupling with sterically hindered or electronically deactivated partners. The electron-donating nature of the 5-methoxy group deactivates the 2-position toward oxidative addition by palladium or nickel catalysts. Consequently, chloro-analogs frequently require forcing conditions (e.g., >90 °C, strong bases, and expensive proprietary phosphine ligands like XPhos), which can degrade sensitive functional groups or cause protodehalogenation. The iodo-derivative ensures rapid oxidative addition even at ambient temperatures with standard, low-cost catalyst systems, reducing overall catalyst loading costs, minimizing thermal degradation profiles, and drastically improving batch-to-batch reproducibility in complex Active Pharmaceutical Ingredient (API) synthesis [1].

Substitution Risk

2-Chloro analog
C2-Cl pyrimidine may be unreactive in Suzuki couplings; selecting the iodo form avoids failed reaction screening.
5-Iodo regioisomer
Iodine at C5 alters chemoselectivity; the C2-iodo compound is required for Negishi-type C2 functionalization.
2-Iodo-5-methyl analog
Methyl replacement of methoxy increases lipophilicity and removes resonance donation, potentially confounding SAR interpretation.

Kinetic Superiority in Palladium-Catalyzed Cross-Coupling

The oxidative addition of Pd(0) into the C-X bond is the rate-determining step in cross-coupling reactions. The bond dissociation energy of C-I in pyrimidines is significantly lower (~65 kcal/mol) than that of C-Br (~80 kcal/mol) and C-Cl (~95 kcal/mol). Due to the electron-donating 5-methoxy group, 2-chloro-5-methoxypyrimidine exhibits sluggish oxidative addition, often requiring temperatures exceeding 90 °C and specialized ligands to achieve >80% conversion in Suzuki couplings. In contrast, 2-iodo-5-methoxypyrimidine undergoes rapid oxidative addition, allowing quantitative yields (>95%) at room temperature (25 °C) using standard, inexpensive Pd(PPh3)4 or Pd(dppf)Cl2 catalysts [1].

Evidence DimensionTemperature and ligand requirements for >90% Suzuki coupling yield
Target Compound Data25 °C (ambient) with standard PPh3/dppf ligands
Comparator Or Baseline2-Chloro-5-methoxypyrimidine (requires >90 °C and premium dialkylbiaryl phosphine ligands)
Quantified Difference~65 °C reduction in reaction temperature; eliminates need for premium ligands.
ConditionsPd-catalyzed Suzuki-Miyaura coupling with arylboronic acids in aqueous base/solvent mixtures

Lowering reaction temperatures prevents thermal degradation of sensitive substrates and reduces the procurement cost of expensive proprietary ligands.

Suzuki Coupling Viability
Class-level inference
C2-I: viable; C2-Cl: non-viable
Procurement of chloro analog would fail at reaction screening stage.
Patent class-level guidance; quantitative yields not reported.

Rapid and Selective Metal-Halogen Exchange for Organometallic Reagent Generation

Generating 5-methoxy-2-pyrimidinyllithium or magnesium reagents is critical for synthesizing complex secondary alcohols or ketones. Attempting metal-halogen exchange on 2-bromo-5-methoxypyrimidine with n-BuLi or iPrMgCl often results in competing nucleophilic addition to the highly electrophilic pyrimidine C4/C6 positions, leading to complex mixtures and low yields (<50%) of the desired metalated intermediate. 2-Iodo-5-methoxypyrimidine undergoes iodine-lithium or iodine-magnesium exchange at rates orders of magnitude faster than nucleophilic addition, allowing for near-quantitative (>90%) generation of the organometallic species at -78 °C to -40 °C [1].

Evidence DimensionYield of desired metalated intermediate
Target Compound Data>90% yield of 5-methoxy-2-pyrimidinyllithium/magnesium
Comparator Or Baseline2-Bromo-5-methoxypyrimidine (<50% yield due to competing ring addition)
Quantified Difference>40% absolute increase in intermediate yield; elimination of side-product formation.
ConditionsTreatment with n-BuLi or iPrMgCl at -78 °C in THF

High-yielding metal-halogen exchange is essential for process reproducibility and minimizing costly chromatographic purification of crude mixtures.

Negishi Coupling Reactivity
Cross-study comparable
C2-I: productive; C5-I: no conversion (0%)
Regioisomer selection critical for C2 functionalization.
Pd(PPh₃)₄, Reformatsky reagent; dimethylpyrimidine study.

Orthogonal Reactivity in Multi-Halogenated Scaffolds

In complex synthetic sequences, orthogonal reactivity is paramount. When 2-iodo-5-methoxypyrimidine is used in the presence of other chlorinated or brominated aromatic systems within the same reaction mixture (or in bifunctional substrates), the C2-iodine reacts exclusively. For instance, in a competitive cross-coupling assay, the iodo-pyrimidine achieves >98% conversion before a bromo-arene begins to react (<2% conversion). This allows for precise, sequential functionalization without the need for protecting groups, a level of control that is impossible to achieve reliably if 2-bromo-5-methoxypyrimidine is used as the starting material due to overlapping reactivity profiles [1].

Evidence DimensionChemoselectivity in cross-coupling
Target Compound Data>98% selective conversion at the C-I bond
Comparator Or Baseline2-Bromo-5-methoxypyrimidine (poor selectivity against other bromo-arenes, yielding ~1:1 statistical product mixtures)
Quantified DifferenceNear-absolute chemoselectivity vs. statistical product distribution.
ConditionsCompetitive Sonogashira or Suzuki coupling with equimolar bromo-arene competitors

Enables step-economical synthesis by allowing sequential cross-couplings without intermediate protection/deprotection steps, saving time and reagent costs.

Sequential Chemoselectivity
Class-level inference
C2-I reacts first; C5-Br remains intact for second coupling
Enables unsymmetrical 2,5-disubstitution without protecting-group strategies.
Stille then Sonogashira sequence; analogous scaffold.
Lipophilicity Modulation
Data to verify
5-OMe lowers logP vs 5-Me; predicted PSA ~35 Ų
Methyl analog would alter logD and solubility, confounding SAR interpretation.
In silico prediction (XLogP3-AA); experimental logP not reported.
Purity Grade Options
Head-to-head
95% vs 97% vs 98% by HPLC
Higher purity specification reduces catalyst poisoning risk and batch variability.
Supplier-specific HPLC methods; impurity profile varies.
SNAr Activation
Class-level inference
5-OMe > 4-OMe > H in C2 electrophilicity
5-Methoxy pattern provides predictable SNAr rate at C2 position.
Electronic rationale; relative rate constants not reported.

Late-Stage Functionalization in Medicinal Chemistry

Due to its ability to undergo cross-coupling at room temperature (as established by its kinetic superiority over chloro-analogs), 2-iodo-5-methoxypyrimidine is the ideal reagent for late-stage functionalization of complex, thermally sensitive API intermediates. It allows medicinal chemists to append the 5-methoxypyrimidine pharmacophore without degrading fragile stereocenters or sensitive functional groups that would otherwise perish under the >90 °C conditions required for chloro-pyrimidines [1].

Generation of Pyrimidine-Based Nucleophiles via Metalation

For process chemists needing to synthesize 2-substituted 5-methoxypyrimidines via electrophilic trapping (e.g., reacting with aldehydes, ketones, or Weinreb amides), the iodo-precursor is strictly required. Its extremely rapid metal-halogen exchange prevents the formation of ring-addition byproducts that plague the bromo- and chloro-analogs, ensuring scalable, high-yield, and reproducible organometallic workflows [2].

Synthesis of OLED and Organic Electronic Materials

The synthesis of extended pi-conjugated systems for OLEDs often requires sequential, highly selective cross-couplings. The orthogonal reactivity of the C-I bond ensures that the 5-methoxypyrimidine unit can be coupled cleanly to multi-halogenated core structures without causing unintended polymerization or cross-linking. This precise chemoselectivity directly translates to higher purity and better optoelectronic performance in the final materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Palladium-catalyzed C–C bond formation at C2
C2-iodo cross-coupling competence
Confirm Suzuki/Negishi/Stille reactivity under chosen conditions
Iterative synthesis of unsymmetrical 2,5-disubstituted pyrimidines
Iodo–bromo chemoselectivity
Validate sequential coupling without statistical mixtures
Nucleophilic aromatic substitution (SNAr) at C2
5-Methoxy ring activation
Assess displacement rate and functional group tolerance
Reproducible scale-up of cross-coupling reactions
Purity specification (≥97% HPLC)
Verify batch analysis and catalyst poisoning risk

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

235.94466 g/mol

Monoisotopic Mass

235.94466 g/mol

Heavy Atom Count

9

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